6,8-Dibromoflavone
Overview
Description
6,8-Dibromoflavone is a brominated derivative of flavone, a class of compounds known for their diverse biological activities. Flavones are a subset of flavonoids, which are polyphenolic compounds found in various plants. This compound has garnered attention due to its potential pharmacological properties, including anticancer and antioxidant activities .
Mechanism of Action
Target of Action
Flavonoids, the class of compounds to which 6,8-dibromoflavone belongs, are known to interact with a variety of targets, including nuclear receptors, kinases, receptor tyrosine kinases, and g protein-coupled receptors . These targets play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
Flavonoids are known to exhibit their effects through interactions with their targets, leading to changes in cellular processes . For instance, some flavonoids have demonstrated anti-inflammatory and anticancer activities, potentially through their interactions with various cellular targets .
Biochemical Pathways
Flavonoids, including this compound, are involved in various biochemical pathways. They are synthesized from phenylalanine and malonyl-CoA, and over 8000 individual flavonoids have been identified in plants . Flavonoids have diverse biological activities, including protection against ultraviolet (UV) radiation and phytopathogens, signaling during nodulation, and male fertility
Pharmacokinetics
The plasma half-life of this compound in mice, after oral administration of 50 mg/kg, was found to be 134 minutes .
Result of Action
Flavonoids, in general, have been shown to have a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects . These effects are likely due to their interactions with various cellular targets and their involvement in multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of flavonoids, including this compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of flavonoids . .
Biochemical Analysis
Biochemical Properties
6,8-Dibromoflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the central benzodiazepine receptors, where it acts as a high-affinity ligand . This interaction is crucial for its anxiolytic effects without causing significant sedative or myorelaxant actions. Additionally, this compound has been shown to exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of the brain-derived neurotrophic factor (BDNF) signaling pathway, which is essential for neuronal survival, growth, and differentiation . Moreover, it has been reported to affect the expression of genes involved in oxidative stress response and inflammation, thereby protecting cells from damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the central benzodiazepine receptors, enhancing their activity and leading to anxiolytic effects . Additionally, it inhibits the activity of certain enzymes involved in oxidative stress, such as NADPH oxidase, thereby reducing the production of reactive oxygen species . This compound also modulates the expression of genes related to antioxidant defense and inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound may lead to adaptive changes in cellular function, such as upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines . These temporal effects highlight the potential for this compound to provide sustained protective effects against oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert anxiolytic and antioxidant effects without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including hydroxylation, glucuronidation, and sulfation . These metabolic processes are essential for the detoxification and elimination of this compound from the body. Additionally, this compound can modulate metabolic flux and metabolite levels, influencing cellular energy metabolism and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, such as albumin and glutathione, which facilitate its distribution and accumulation in various cellular compartments . These interactions are crucial for the bioavailability and efficacy of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the precise regulation of cellular processes and the therapeutic potential of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Dibromoflavone can be synthesized through several methods. One common approach involves the bromination of flavone. The reaction typically uses bromine or a bromine source in the presence of a catalyst. For instance, the bromination of flavone with bromine in acetic acid can yield this compound .
Another method involves the Suzuki–Miyaura reaction, where this compound is synthesized by coupling arylboronic acids with this compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromoflavone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other groups through reactions such as the Suzuki–Miyaura reaction.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Suzuki–Miyaura Reaction: This reaction typically uses arylboronic acids, a palladium catalyst, and a base such as potassium carbonate in a solvent like ethanol or water.
Bromination: Bromine or a bromine source in acetic acid is commonly used for the bromination of flavone.
Major Products Formed
Aryl-Substituted Flavones: The Suzuki–Miyaura reaction can yield 8-aryl- and 6,8-diarylflavones.
Brominated Flavones: Bromination of flavone results in this compound.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavone derivatives through substitution reactions.
Biology and Medicine: 6,8-Dibromoflavone exhibits anticancer and antioxidant activities, making it a candidate for drug development. It has shown potential in inhibiting the growth of cancer cells and scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
6,8-Diiodo-5,7-dihydroxyflavone: Another halogenated flavone with potent antibacterial activity.
6-Bromoflavone: A monobrominated flavone with high affinity for central benzodiazepine receptors.
Chrysin (5,7-dihydroxyflavone): A natural flavone with anti-inflammatory and anticancer properties.
Uniqueness of 6,8-Dibromoflavone
This compound is unique due to its dual bromination at positions 6 and 8, which enhances its reactivity and potential biological activities. The presence of two bromine atoms allows for selective substitution reactions, making it a versatile intermediate for the synthesis of various flavone derivatives .
Properties
IUPAC Name |
6,8-dibromo-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCPQWYHYLBCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359711 | |
Record name | 6,8-dibromoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42079-81-2 | |
Record name | 6,8-dibromoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthesis method for 6,8-Dibromoflavone and are there any environmentally friendly approaches?
A1: A highly efficient and environmentally benign synthesis method for this compound involves the use of recyclable ionic liquids as catalysts. This method, highlighted in a study by Narender et al. [], demonstrates superior yields compared to conventional methods while minimizing environmental impact.
Q2: Can this compound be used as a precursor for synthesizing other valuable compounds?
A2: Yes, this compound is a versatile precursor in organic synthesis, particularly for Suzuki–Miyaura reactions. It allows for the selective introduction of aryl groups at positions 8 and 6. Research by Zhou et al. [] demonstrates the site-selective Suzuki–Miyaura reaction of this compound, leading to the synthesis of 8-aryl and 6,8-diarylflavones, which are valuable building blocks in medicinal chemistry.
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: FT-Raman and FT-IR spectroscopy are valuable tools for characterizing this compound. A study by Sundaraganesan et al. [] employed these techniques to analyze the vibrational spectra of this compound, providing insights into its molecular structure and confirming the presence of characteristic functional groups.
Q4: Have there been any computational studies on this compound and what insights have they provided?
A4: Density Functional Theory (DFT) calculations have been employed to study this compound. Sundaraganesan et al. [] utilized DFT/B3LYP functional with a 6-31++G(d,p) basis set to calculate the vibrational wavenumbers and optimize the geometric parameters of this compound. These calculations exhibited good agreement with experimental data, validating the use of computational methods for studying this compound.
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